methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide
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Overview
Description
Methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: is a complex organic compound with a molecular structure that includes a pyrido[2,3-e][1,3,4]thiadiazine core, a 4-methylphenyl group, and a carboxylate group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines suggests that these compounds can interact with their targets in a specific manner . The docking study of similar compounds showed strong binding affinity and interaction of H-bond .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-e][1,3,4]thiadiazine core. This can be achieved through cyclization reactions involving appropriate precursors. The 4-methylphenyl group is introduced through a substitution reaction, and the carboxylate group is added through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can be employed to replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a catalyst.
Substitution reactions could use nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation can lead to the formation of hydroxyl groups or carbonyl groups.
Reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: This compound is used in synthetic chemistry as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industrial applications, the compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Methyl 1-(3-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: Similar structure but with a different position of the methyl group on the phenyl ring.
Methyl 1-(2-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: Similar structure but with a different position of the methyl group on the phenyl ring.
Methyl 1-(4-methoxyphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: The uniqueness of methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide lies in its specific arrangement of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, in particular, may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-5-7-11(8-6-10)18-13-12(4-3-9-16-13)23(20,21)14(17-18)15(19)22-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYFQMQRTMVDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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